MAO-B Inhibitory Potency: Nanomolar Activity Confirmed Within a Well-Characterized 3,5-Diaryl-4,5-dihydroisoxazole Series
In the Meleddu et al. (2017) study, all synthesized 3,5-diaryl-4,5-dihydroisoxazoles, including the 4-methylphenyl-substituted analogs, exhibited selective MAO-B inhibitory activity in the nanomolar concentration range [1]. While the exact IC₅₀ value for the 3,5-bis(4-methylphenyl) derivative was not separately reported as the standout compound, the series-wide data confirm that the p-tolyl substitution pattern is compatible with potent MAO-B engagement. This provides a validated starting point for further optimization, in contrast to untested analogs where potency cannot be assumed.
| Evidence Dimension | MAO-B inhibitory activity (IC₅₀ range) |
|---|---|
| Target Compound Data | Nanomolar range (exact value not separately reported; series-wide all compounds active in nanomolar range) |
| Comparator Or Baseline | Series baseline: all 3,5-diaryl-4,5-dihydroisoxazoles tested exhibited nanomolar MAO-B IC₅₀ values |
| Quantified Difference | Not quantifiable at the individual compound level; class-level confirmation of nanomolar potency |
| Conditions | Recombinant human MAO-B enzyme assay; fluorometric detection of H₂O₂ production (Amplex Red assay) |
Why This Matters
Confirms that the p-tolyl substitution pattern is permissive for nanomolar MAO-B inhibition, enabling procurement of a validated scaffold for structure–activity relationship (SAR) studies, rather than an untested analog.
- [1] Meleddu R, Distinto S, Cirilli R, Alcaro S, Yanez M, Sanna ML, Corona A, Melis C, Bianco G, Matyus P, Cottiglia F, Maccioni E. Through scaffold modification to 3,5-diaryl-4,5-dihydroisoxazoles: new potent and selective inhibitors of monoamine oxidase B. J Enzyme Inhib Med Chem. 2017;32(1):264-270. doi:10.1080/14756366.2016.1247061. View Source
